molecular formula C10H12ClN3O B1530977 (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1185301-35-2

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B1530977
CAS No.: 1185301-35-2
M. Wt: 225.67 g/mol
InChI Key: KTFHPSGDFROIQL-UHFFFAOYSA-N
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Description

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H11N3O·HCl It is a derivative of oxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzylamine and oxalyl chloride.

  • Reaction Steps: The benzylamine reacts with oxalyl chloride to form an intermediate, which is then cyclized under acidic conditions to form the oxadiazole ring.

  • Purification: The final product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors. The reaction conditions are carefully controlled to ensure consistent quality and yield.

  • Quality Control: The final product undergoes rigorous testing to ensure it meets the required specifications for purity and potency.

Mechanism of Action

Chemical Reactions Analysis

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced form.

  • Substitution: Substitution reactions can occur at the benzyl or oxadiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various substituted derivatives of the compound.

Scientific Research Applications

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

  • Medicine: It has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:

  • Benzylamine: A simpler compound lacking the oxadiazole ring.

  • Oxadiazole derivatives: Other oxadiazole derivatives with different substituents.

  • Amine derivatives: Other amine derivatives with different functional groups.

Uniqueness: The presence of the benzyl group and the oxadiazole ring in This compound makes it unique compared to other similar compounds. This combination of functional groups contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFHPSGDFROIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-35-2
Record name 1,2,4-Oxadiazole-5-methanamine, 3-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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